molecular formula C12H15ClN2O4 B1597133 (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049740-22-8

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597133
M. Wt: 286.71 g/mol
InChI Key: SEUNGOAUHHBBSI-XQKZEKTMSA-N
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Description

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Solid-State Versatility in Pharmaceutical Compounds : A study by Oruganti et al. (2017) explored the solid-state versatility of molecular salts/cocrystals of similar compounds, focusing on their structural characterization and the importance of halogen bonds. This research is relevant for pharmaceutical applications, particularly for antiviral agents and immune response boosters in immune deficiency diseases (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).

  • Tautomerism in Pyridine Derivatives : Smrčková, Juricová, and Prutianov (1994) investigated the structural aspects of pyridine derivatives related to (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid, focusing on tautomerism which is significant for understanding the chemical behavior of these compounds (Smrčková, Juricová, & Prutianov, 1994).

  • Supramolecular Structure and Interactions : Smith and Wermuth (2013) analyzed the crystal structure of a similar salt, noting key interactions within the structure. This research contributes to understanding the molecular interactions and stability in the solid state of related compounds (Smith & Wermuth, 2013).

  • Esterification Processes in Organic Chemistry : Takimoto et al. (1981) discussed the esterification of carboxylic acids by alcohols using a process involving similar compounds. This work has implications for synthetic organic chemistry and the development of novel esterification methodologies (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).

  • Optically Pure Derivatives for Chemical Synthesis : Ruano, Alemán, and Cid (2006) prepared optically pure derivatives of pyrrolidine by a specific reaction process, demonstrating a method to achieve high stereoselectivity in chemical synthesis, which is crucial for developing pharmaceuticals and other fine chemicals (Ruano, Alemán, & Cid, 2006).

  • Reduction Mechanisms in Organic Chemistry : Awano and Tagaki (1986) examined the reduction mechanism of substituted nitrosobenzenes, which is relevant for understanding the chemical behavior and potential applications of (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid in organic reactions (Awano & Tagaki, 1986).

  • Polymer Chemistry Applications : Mehdipour-Ataei et al. (2009) described the synthesis and characterization of polymers containing related pyridine units, highlighting the potential of these compounds in developing new materials with specific physical and thermal properties (Mehdipour‐Ataei, Mosslemin, Kholghi, & Mohaghegh, 2009).

  • Crystal Structure and Molecular Interactions : Ghosh, Ribas, and Bharadwaj (2005) investigated the crystal structure and hydrogen bonding interactions of metal-organic frameworks involving similar pyridine derivatives. This research aids in understanding the structural properties of these compounds in solid-state chemistry (Ghosh, Ribas, & Bharadwaj, 2005).

properties

IUPAC Name

(2S,4R)-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-12(16)11-6-9(7-13-11)5-8-1-3-10(4-2-8)14(17)18;/h1-4,9,11,13H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNGOAUHHBBSI-XQKZEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376027
Record name (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049740-22-8
Record name (2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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